2-Amino-4-fluorobenzaldehyde
Overview
Description
2-Amino-4-fluorobenzaldehyde is a chemical compound with the molecular formula C7H6FNO. It has a molecular weight of 139.13 . It is used in various chemical reactions due to its unique properties .
Synthesis Analysis
The 4-fluorobenzaldehyde isomer, a component of 2-Amino-4-fluorobenzaldehyde, can be produced by a halogen-exchange reaction with 4-chlorobenzaldehyde .Molecular Structure Analysis
The InChI code for 2-Amino-4-fluorobenzaldehyde is 1S/C7H6FNO/c8-6-2-1-5(4-10)7(9)3-6/h1-4H,9H2 . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis
A three-component condensation of β-ketonitriles, 4-fluorobenzaldehyde, and secondary cyclic amines has been developed. A possible reaction mechanism includes Knoevenagel condensation followed by aromatic nucleophilic substitution .Physical And Chemical Properties Analysis
2-Amino-4-fluorobenzaldehyde has a boiling point of 49-52°C . It is typically shipped at room temperature .Scientific Research Applications
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : 2-Amino-4-fluorobenzaldehyde is used in a three-component condensation of β-ketonitriles, 4-fluorobenzaldehyde, and secondary cyclic amines . This reaction is part of the development of new multicomponent reactions .
- Methods of Application or Experimental Procedures : The three-component condensation of β-ketonitriles 1, 4-fluorobenzaldehyde 2, and secondary cyclic amines 3 (in a ratio of 1:1:2) was investigated. All reactions were conducted in acetonitrile at reflux temperature for 6 hours .
- Results or Outcomes : The reaction mechanism includes Knoevenagel condensation followed by aromatic nucleophilic substitution . In the case of 3-oxopropanenitrile bearing the 6-amino-1,3-dimethyluracil moiety, the reaction is not accompanied by fluorine substitution in the Knoevenagel adduct, and the Michael addition of a secondary amine occurs followed by oxidation .
Safety And Hazards
Future Directions
Fluorobenzaldehyde, including 2-Amino-4-fluorobenzaldehyde, can be used to make a variety of Schiff base compounds through a condensation reaction. Schiff bases containing halogenated aromatic rings exhibit antimicrobial properties . This suggests potential future directions in the development of new antimicrobial agents.
properties
IUPAC Name |
2-amino-4-fluorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c8-6-2-1-5(4-10)7(9)3-6/h1-4H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVIOYDHBGVZSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592650 | |
Record name | 2-Amino-4-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80592650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-fluorobenzaldehyde | |
CAS RN |
152367-89-0 | |
Record name | 2-Amino-4-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80592650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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